molecular formula C31H31NO5 B1672615 (E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate CAS No. 574013-67-5

(E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate

Cat. No.: B1672615
CAS No.: 574013-67-5
M. Wt: 497.6 g/mol
InChI Key: KHSMMANSTJCCLG-UHFFFAOYSA-N
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Description

“(E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate” is a chemical compound. It is a derivative of chalcone, which has shown promising cytotoxic activity .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Typically, these compounds are synthesized through a series of chemical reactions, including coupling reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied . These studies often involve the use of techniques such as NMR and HRMS .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been investigated . These studies often focus on their cytotoxic potential and their effect on cell membrane blebbing, chromatin condensation, DNA fragmentation, Hoechst staining, annexin V, and cell cycle arrest (G2/M) .

Scientific Research Applications

Controlled Radical Polymerization

The study conducted by Mori, Sutoh, and Endo (2005) utilized a monosubstituted acrylamide, which shares structural similarities with the query compound, for controlled radical polymerization via RAFT (reversible addition−fragmentation chain transfer) technology. This method allows for the synthesis of polymers with specific molecular weights and low polydispersity, showcasing the potential for creating tailored polymeric materials for various applications (Mori, Sutoh, & Endo, 2005).

Polymerization Under Radiation

Hua et al. (2005) explored the free-radical polymerizations of methyl acrylate under γ-ray irradiation, indicating that certain dithioesters significantly influence the polymerization behavior. This research highlights the compound's utility in creating polymers with living characteristics, potentially useful for creating materials with precise structural properties (Hua et al., 2005).

Antimicrobial Activity of Polymers

A novel study by Saraei et al. (2016) on acrylate monomers derived from kojic acid, structurally related to the query compound, demonstrated moderate to good antibacterial and antifungal activities. This suggests potential applications in the development of antimicrobial coatings or materials (Saraei et al., 2016).

Hydrohydroxyalkylation of Acrylates

Research by McInturff et al. (2013) on the hydrohydroxyalkylation of acrylates with diols for forming lactones demonstrates the compound's potential in synthesizing complex organic molecules. This method could be applied in creating pharmaceutical intermediates or specialty chemicals (McInturff et al., 2013).

Photopolymerization Initiators

Delzenne, Laridon, and Peeters (1970) investigated O-acyloximes derived from α-β-diketones for photopolymerization, showing that these compounds can initiate polymerization of acryl derivatives. This research indicates the compound's potential role in developing new photopolymerization initiators for coatings and adhesives (Delzenne, Laridon, & Peeters, 1970).

Mechanism of Action

Target of Action

The primary target of Fexarine is the farnesoid X receptor (FXR) . FXR is a nuclear receptor that plays a crucial role in regulating bile acid levels in the body .

Mode of Action

Fexarine acts as a selective agonist for the FXR . This means that it binds to the FXR, activating it. The activated FXR then regulates the expression of genes involved in bile acid synthesis, transport, and metabolism .

Biochemical Pathways

Upon activation by Fexarine, FXR modulates various biochemical pathways related to bile acid homeostasis These include pathways involved in the synthesis, transport, and metabolism of bile acids

Result of Action

The activation of FXR by Fexarine leads to the regulation of bile acid levels in the body This can have various effects at the molecular and cellular levels, including changes in gene expression and cellular metabolism

Future Directions

The future directions for the study of similar compounds involve further investigation of their antitumor activities , enhancement of the susceptibility of fluconazole against fluconazole-resistant Candida albicans , and the prediction of pharmacokinetic properties .

Properties

IUPAC Name

methyl 3-[3-[[4-(1,3-benzodioxol-5-yl)phenyl]methyl-(cyclohexanecarbonyl)amino]phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31NO5/c1-35-30(33)17-12-22-6-5-9-27(18-22)32(31(34)25-7-3-2-4-8-25)20-23-10-13-24(14-11-23)26-15-16-28-29(19-26)37-21-36-28/h5-6,9-19,25H,2-4,7-8,20-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSMMANSTJCCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)C3=CC4=C(C=C3)OCO4)C(=O)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101114140
Record name Methyl 3-[3-[[[4-(1,3-benzodioxol-5-yl)phenyl]methyl](cyclohexylcarbonyl)amino]phenyl]-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

574013-67-5
Record name Methyl 3-[3-[[[4-(1,3-benzodioxol-5-yl)phenyl]methyl](cyclohexylcarbonyl)amino]phenyl]-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=574013-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[3-[[[4-(1,3-benzodioxol-5-yl)phenyl]methyl](cyclohexylcarbonyl)amino]phenyl]-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate
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(E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate
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(E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate
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(E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate
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(E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate
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(E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate

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